REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:5]=[CH:4][N:3]=1.[NH2:14][NH2:15]>N1C=CC=CC=1>[NH:14]([C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:5]=[CH:4][N:3]=1)[NH2:15]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was refluxed
|
Type
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TEMPERATURE
|
Details
|
of refluxing
|
Type
|
TEMPERATURE
|
Details
|
The solution was then refluxed for an additional 48 hours
|
Duration
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48 h
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in methylene chloride
|
Type
|
ADDITION
|
Details
|
treated with activated carbon
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with hexane
|
Type
|
CUSTOM
|
Details
|
giving crystals which
|
Type
|
CUSTOM
|
Details
|
were recrystallized from methylene chloride-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=NC=CC(=C1)C1=NC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |